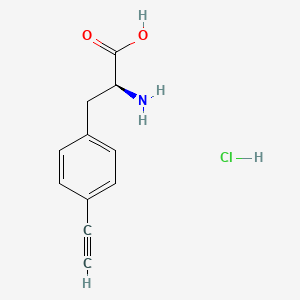
Columbamine chloride
Übersicht
Beschreibung
Columbamine chloride, also known as dehydroisocorypalmine chloride, is a chemical compound with the molecular formula C20H20NO4•Cl. It is an organic heterotetracyclic compound and a berberine alkaloid. This compound is known for its various pharmacological properties and is found in certain plants, including Coptis japonica and Plumeria rubra .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Columbaminchlorid kann durch Extraktion von Columbamin aus natürlichen Quellen synthetisiert werden, gefolgt von seiner Umwandlung in die Chloridform. Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Methanol oder Ethanol, um Columbamin aus Pflanzenmaterialien zu isolieren. Das isolierte Columbamin wird dann mit Salzsäure umgesetzt, um Columbaminchlorid zu bilden .
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Columbaminchlorid die großtechnische Extraktion aus pflanzlichen Quellen, gefolgt von der Reinigung und Umwandlung in die Chloridform. Der Prozess kann Schritte wie Lösungsmittelextraktion, Filtration und Kristallisation umfassen, um hochreines Columbaminchlorid zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Columbaminchlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden durch das Vorhandensein von funktionellen Gruppen wie Methoxy- und Hydroxylgruppen am Columbaminmolekül beeinflusst .
Häufige Reagenzien und Bedingungen:
Oxidation: Columbaminchlorid kann unter sauren Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen können Nucleophile wie Halogenide oder Amine unter basischen Bedingungen beinhalten.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Chinonderivaten führen, während die Reduktion Dihydroderivate von Columbamin produzieren kann .
Wissenschaftliche Forschungsanwendungen
Columbaminchlorid hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Columbaminchlorid übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:
Wirkmechanismus
Columbamine chloride exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It inhibits the enzyme methyl transferase, which is involved in the synthesis of acetylcholinesterase, an enzyme necessary for normal nerve cell function.
Signal Pathways: this compound has been shown to regulate the PTEN/AKT signal pathway, which is crucial in controlling cell proliferation, migration, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Columbaminchlorid gehört zur Familie der Protoberberinalkaloide, zu denen Verbindungen wie Berberin, Berberrubin, Thalifendin, Demethylenberberin und Jatrorrhizin gehören . Diese Verbindungen teilen ein ähnliches molekulares Grundgerüst, unterscheiden sich aber in ihren Substitutionssmustern, was zu Variationen in ihren pharmakologischen Eigenschaften führt.
Ähnliche Verbindungen:
Berberin: Bekannt für seine breite Palette an antibakteriellen und antidiabetischen Aktivitäten.
Berberrubin: Zeigt starke antibakterielle Eigenschaften.
Thalifendin: Hat antihyperlipidämische Wirkungen.
Demethylenberberin: Bekannt für seine Antikrebsaktivitäten.
Jatrorrhizin: Zeigt antimalarielle und entzündungshemmende Eigenschaften.
Einzigartigkeit von Columbaminchlorid: Columbaminchlorid ist einzigartig aufgrund seiner spezifischen Hemmung der Methyltransferase und seiner Rolle bei der Regulation des PTEN/AKT-Signalwegs, was es zu einer wertvollen Verbindung in der Krebsforschung und Neuropharmakologie macht .
Eigenschaften
IUPAC Name |
3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUDGYVKQSKHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)O)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578785 | |
| Record name | 2-Hydroxy-3,9,10-trimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1916-10-5 | |
| Record name | Columbamine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-3,9,10-trimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Butanoic acid, 2-[(3-methylphenyl)hydrazono]-3-oxo-, ethyl ester](/img/structure/B1653650.png)







![2-Pyrrolidinone, 4-(hydroxymethyl)-1-[(1S)-1-phenylethyl]-, (4S)-](/img/structure/B1653660.png)
![Butanamide, N-[1-methyl-1-[3-(1-methylethenyl)phenyl]ethyl]-3-oxo-](/img/structure/B1653662.png)
![N-[(5-amino-1H-1,2,4-triazol-3-yl)methyl]-5-(4-chlorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B1653664.png)

